Product packaging for (-)-Coniine(Cat. No.:CAS No. 5985-99-9)

(-)-Coniine

Cat. No.: B1195747
CAS No.: 5985-99-9
M. Wt: 127.23 g/mol
InChI Key: NDNUANOUGZGEPO-MRVPVSSYSA-N
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Description

(-)-Coniine is a natural product found in Conium maculatum, Aloe descoingsii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B1195747 (-)-Coniine CAS No. 5985-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-propylpiperidine
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InChI

InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m1/s1
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InChI Key

NDNUANOUGZGEPO-MRVPVSSYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H17N
Source PubChem
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DSSTOX Substance ID

DTXSID301019378
Record name Piperidine, 2-propyl-, (2R)-
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Molecular Weight

127.23 g/mol
Source PubChem
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Physical Description

Colorless liquid; Darkens and polymerizes upon exposure to light and air; [Merck Index]
Record name Coniine
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Boiling Point

133 °C
Record name CONIINE
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Solubility

SOLUBLE IN ALCOHOL, ETHER, ACETONE, BENZENE, AMYL ALCOHOL; SLIGHTLY SOL IN CHLOROFORM; ONE ML DISSOLVES IN 90 ML WATER, LESS SOL IN HOT WATER; THE BASE DISSOLVES ABOUT 25% WATER AT ROOM TEMPERATURE
Record name CONIINE
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Density

0.844-0.848 @ 20 °C/4 °C
Record name CONIINE
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Vapor Pressure

0.69 [mmHg]
Record name Coniine
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Color/Form

COLORLESS LIQUID

CAS No.

5985-99-9, 458-88-8
Record name (2R)-2-Propylpiperidine
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Record name Coniine, (-)-
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Record name Piperidine, 2-propyl-, (2R)-
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Record name Coniine
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Record name CONIINE, (-)-
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Melting Point

SOLIDIFIES AROUND -2 °C
Record name CONIINE
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Natural Occurrence and Distribution of Coniine

Primary Botanical Sources

The distribution of (-)-Coniine in the plant kingdom is sporadic, appearing in phylogenetically distant dicotyledonous and monocotyledonous plants. nih.govscholars.direct

Conium maculatum, commonly known as poison hemlock, is a highly poisonous biennial herbaceous plant in the carrot family, Apiaceae. wikipedia.orginvasiveplantatlas.org Native to Europe, North Africa, and Western Asia, it is the most well-known source of coniine. wikipedia.orgwikipedia.org All parts of the plant contain a mixture of piperidine (B6355638) alkaloids, with this compound being a major component, particularly in the mature fruits. nih.govwikipedia.orgnih.gov

The concentration and composition of alkaloids in C. maculatum are subject to significant variation based on the plant's age, variety, and prevailing ecological conditions. wikipedia.orgnih.gov Research indicates that γ-coniceine is the predominant alkaloid during vegetative growth and in the flower buds, which is then converted to coniine and N-methylconiine as the fruit develops and matures. nih.govwikipedia.orginvasive.org The total alkaloid content can be as high as 2% in the leaves and unripe fruits. researchgate.net Environmental factors also play a role; plants grown in sunny conditions can have double the poison content of those grown in wet and cloudy areas. wikipedia.org

Alkaloids Identified in Conium maculatum
AlkaloidNotes
This compoundA principal alkaloid, especially in mature fruits. invasive.org
γ-ConiceinePrecursor to other hemlock alkaloids; dominant in vegetative stages. wikipedia.orgnih.gov
N-methylconiineIncreases with maturity, predominant in fruits. invasive.org
ConhydrineOne of the five main alkaloids present. wikipedia.orgnih.gov
Pseudoconhydrine (B1209237)One of the five main alkaloids present. wikipedia.orgnih.gov

This compound has been identified in several species of the carnivorous pitcher plant genus Sarracenia, which is native to the New World. nih.govnih.gov The yellow pitcher plant, Sarracenia flava, endemic to the southeastern United States, is a notable source. wikipedia.orgalchetron.com In these insectivorous plants, coniine is believed to play a role in trapping prey; the plant uses a mixture of sugar and coniine to attract and poison insects, causing them to fall into the digestive tube of the pitcher. wikipedia.orgalchetron.com

While first identified in S. flava, more sensitive detection methods have confirmed the presence of coniine in at least eight Sarracenia species, demonstrating it is more widespread within the genus than initially believed. nih.gov Other species found to contain coniine include S. alata, S. leucophylla, S. minor, S. oreophila, S. psittacina, S. purpurea, and S. rubra. nih.gov In all studied cases, coniine is present in low amounts. nih.gov

The presence of hemlock alkaloids, including coniine, has been confirmed in a limited number of species within the genus Aloe (family Xanthorrhoeaceae). nih.govscholars.directnih.gov This discovery is noteworthy as aloes are monocots, phylogenetically distant from Conium and Sarracenia. nih.gov To date, twelve Aloe species have been reported to contain these piperidine alkaloids. scholars.direct

Specific research has identified coniine in the leaves of Aloe viguieri. scholars.directthieme-connect.com Studies on in vitro cultivated plants have also detected coniine in the leaves and roots of A. viguieri, the leaves of A. globuligemma, and in trace amounts in the roots of A. gariepensis. scholars.direct These findings highlight the specific and restricted distribution of these alkaloids within the large Aloe genus. thieme-connect.com

Aethusa cynapium, also known as fool's parsley, is another poisonous plant in the Apiaceae family that has been reported to contain coniine or a closely related alkaloid. nih.govwikipedia.orgalchetron.com Some sources suggest that the primary toxic compound in fool's parsley is a polyacetylene called aethusin (B1236837) (or cynapine), which is structurally different from coniine. nih.govresearchgate.net However, the presence of coniine itself in A. cynapium is also cited in multiple studies. wikipedia.orgalchetron.comepfl.ch

Presence in Other Biological Systems

The occurrence of this compound is predominantly documented in the plant kingdom. wikipedia.org While the primary focus of research has been on botanical sources, some related simple piperidine alkaloids have been identified in other biological systems. For instance, 2-n-Pentyl-3,4,5,6-tetrahydropyridine, an alkaloid also found in poison hemlock, has been identified in fire ant (Solenopsis) species. nih.gov

Geographical and Environmental Distribution

The geographical distribution of this compound is directly linked to the distribution of its botanical sources. Conium maculatum is native to temperate regions of Europe, Central Asia, the Mediterranean region, and North Africa. wikipedia.orgwikipedia.orgcabidigitallibrary.org However, it has been widely introduced and naturalized in many other parts of the world, including North and South America, Asia, Australia, and New Zealand. wikipedia.orgcabidigitallibrary.org It is often considered an invasive weed, capable of rapidly colonizing disturbed habitats. wikipedia.orginvasiveplantatlas.org The plant thrives in poorly drained, moist soils, and is commonly found near streams, ditches, roadsides, and on the edges of cultivated fields. wikipedia.org

The genus Sarracenia is endemic to North America, primarily in the southeastern United States. nih.govwikipedia.org Aloe species are primarily native to Africa, especially Southern Africa and the Arabian Peninsula. scholars.directwikipedia.org The environmental conditions, such as temperature, moisture, and sun exposure, can influence the production and concentration of alkaloids like coniine within these plants. nih.govwikipedia.org For example, in C. maculatum, γ-coniceine is the dominant alkaloid during the rainy season, while coniine levels are higher in the dry season. nih.gov

Geographical Distribution of Primary Botanical Sources of this compound
Plant SpeciesNative RangeNaturalized/Introduced Range
Conium maculatumEurope, Western Asia, North Africa. wikipedia.orgNorth America, South America, Australia, New Zealand, China. wikipedia.orgcabidigitallibrary.org
Sarracenia SpeciesNorth America (primarily southeastern United States). nih.govwikipedia.orgNot widely naturalized elsewhere.
Aloe SpeciesAfrica (especially Southern Africa), Arabian Peninsula. scholars.directCultivated worldwide in suitable climates.
Aethusa cynapiumEurope, Western Asia, northwest Africa.Introduced to North America and other temperate regions.

Chemical Synthesis Methodologies for Coniine

Evolution of Total Synthesis Strategies

The journey to synthesize (-)-coniine began with Ladenburg's landmark total synthesis in 1886, which marked the first synthesis of an alkaloid. wikipedia.orgchemeurope.com This initial approach was racemic, producing a mixture of both enantiomers. Over the decades, synthetic strategies have evolved significantly, driven by the need for enantiomerically pure this compound to study its specific biological activity. This evolution has seen a shift from classical resolution methods to the development of sophisticated asymmetric and stereoselective syntheses. These modern approaches aim to control the stereochemistry at the C-2 position of the piperidine (B6355638) ring from the outset, thus avoiding the separation of enantiomers at a later stage. researchgate.netresearchgate.net The development of new reagents and catalytic systems has been instrumental in this progress, enabling more efficient and elegant constructions of the chiral piperidine core. researchgate.netacs.org

Racemic Synthesis Approaches

The first synthesis of coniine by Ladenburg in 1886 was a racemic synthesis. wikipedia.orgchemeurope.comyoutube.com The process began with the heating of N-methylpyridine iodide to yield 2-methylpyridine (B31789). wikipedia.orgyoutube.com This was followed by a Knoevenagel condensation with acetaldehyde (B116499) to produce 2-propenylpyridine. wikipedia.orgchemeurope.com Finally, reduction of the double bond and the pyridine (B92270) ring using sodium in ethanol (B145695) afforded racemic (±)-coniine. wikipedia.orgchemeurope.comyoutube.com The enantiomers were then separated by fractional crystallization using (+)-tartaric acid. wikipedia.orgchemeurope.com

Another notable racemic synthesis was developed by Bergmann in 1932. youtube.com This method involved the treatment of 2-methylpyridine with phenyllithium (B1222949) to generate a carbanion, which then reacted with ethyl bromide to form 2-propylpyridine. Subsequent reduction with sodium and ethanol yielded racemic coniine. youtube.com These early methods, while historically significant, are less efficient than modern asymmetric syntheses as they produce an equimolar mixture of both the desired this compound and its enantiomer, (+)-coniine, requiring a resolution step that halves the maximum possible yield of the target molecule.

Asymmetric and Stereoselective Total Syntheses

The demand for enantiomerically pure this compound has spurred the development of numerous asymmetric and stereoselective total syntheses. These methods are designed to create the chiral center at the C-2 position with a high degree of stereocontrol, thus providing direct access to the desired enantiomer.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based methods have been effectively employed in the synthesis of this compound. researchgate.net These strategies involve the temporary incorporation of a chiral molecule (the auxiliary) into the synthetic intermediate. This auxiliary directs the stereochemical outcome of a key bond-forming reaction, and is subsequently removed. For example, the CNRS reagent, 2-cyano-6-phenyloxazolopiperidine, developed by Husson and colleagues, has proven to be a valuable chiral auxiliary for the asymmetric synthesis of various cyclic alkaloids, including coniine. acs.org Another approach utilizes the diastereoselective addition of allyllithium to chiral SAMP hydrazones, followed by N-acylation. acs.orgnih.gov The resulting diolefinic hydrazides can then be converted into the piperidine alkaloid (S)-(+)-coniine. acs.orgnih.gov The choice of the chiral auxiliary is crucial, with (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries allowing for access to either enantiomer of the target alkaloid. sciforum.net

Chiral Catalyst-Mediated Reactions

The use of chiral catalysts represents a more atom-economical approach to asymmetric synthesis, as a small amount of a chiral catalyst can generate large quantities of the desired enantiomerically enriched product. Several catalytic methods have been successfully applied to the synthesis of this compound.

Maruoka Asymmetric Allylation: This method has been utilized in the stereoselective total synthesis of (+)-coniine. researchgate.netmolaid.com The key step involves the asymmetric allylation of an aldehyde, catalyzed by a chiral titanium complex, to establish the stereocenter. researchgate.netmdpi.com This reaction has been a cornerstone in synthetic sequences that also incorporate ring-closing metathesis to construct the piperidine ring. researchgate.netresearchgate.net

Organocatalytic Aza-Michael Reaction: A highly enantioselective intramolecular aza-Michael reaction, catalyzed by a prolinol derivative, has been developed for the synthesis of piperidine alkaloids, including (+)-coniine. globalauthorid.comacs.orgmdpi.com This reaction involves the cyclization of a carbamate (B1207046) bearing a remote α,β-unsaturated aldehyde, proceeding with excellent enantioselectivity to form the six-membered heterocyclic ring. acs.org

Pd-Catalyzed Chirality Transfer: An efficient method for the synthesis of 2-substituted piperidines involves a Palladium(II)-catalyzed 1,3-chirality transfer reaction. acs.orgnih.gov This reaction stereospecifically converts an enantiomerically pure ζ-amino allylic alcohol into the corresponding piperidine. acs.orgnih.gov For instance, the synthesis of (S)-(+)- and (R)-(-)-coniine has been achieved in just three steps from the respective optically pure allylic alcohols. acs.orgnih.gov The catalyst, PdCl2(CH3CN)2, has been found to be optimal for this transformation. acs.orgnih.gov

Ring-Closing Metathesis (RCM) in Piperidine Core Construction

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the piperidine ring in the synthesis of this compound. researchgate.netacs.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, facilitates the formation of cyclic olefins from acyclic dienes. nih.govthieme-connect.com In the context of coniine synthesis, a common strategy involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester or amide, followed by RCM to form a cyclic β-amino ester or amide. thieme-connect.com This intermediate can then be converted to this compound. nih.govthieme-connect.com For example, a five-step asymmetric synthesis of (S)-(+)-coniine has been developed utilizing a hydrazone addition-RCM protocol. nih.govacs.org

Aza-Prins Cyclization Strategies

The aza-Prins cyclization offers another effective route for the construction of the piperidine core in coniine synthesis. researchgate.netresearchgate.netthieme-connect.com This reaction involves the cyclization of a γ,δ-unsaturated amine or sulfonamide with an aldehyde, often promoted by a Lewis acid such as an iron(III) halide. researchgate.netresearchgate.net The process generates a γ-unsaturated-iminium ion, which then undergoes nucleophilic attack by the unsaturated carbon-carbon bond to form the six-membered azacycle. researchgate.net This methodology has been successfully applied to a short synthesis of the alkaloid coniine. researchgate.netresearchgate.net

Key Synthetic Transformations and Methodological Advancements in this compound Synthesis

The synthesis of coniine, including its naturally occurring (-)-enantiomer, has been achieved through various chemical reactions. nih.gov These methods have evolved from classical approaches to modern, highly selective catalytic processes. Key strategies include Mannich-type reactions, Michael additions, iminium ion cyclizations, Diels-Alder reactions, intramolecular bond formations, and reductive aminations. nih.govmdpi.comresearchgate.net

Mannich-type Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, provides a powerful tool for constructing the piperidine skeleton of coniine. A vinylogous variation of this reaction, the Vinylogous Mannich Reaction (VMMR), is particularly relevant as it allows for the synthesis of δ-amino-α,β-unsaturated carbonyl compounds, which are valuable precursors to alkaloids. nih.gov

An enantioselective synthesis of (+)-coniine was developed by Itoh et al. utilizing a proline-catalyzed Mannich reaction. crossref.org This approach highlights the utility of organocatalysis in establishing the critical stereocenter of the molecule. Similarly, Schneider and coworkers have demonstrated the application of Brønsted acid organocatalysts in asymmetric vinylogous Mukaiyama-Mannich reactions to access key intermediates for the synthesis of alkaloids like (R)-coniine. nih.gov

Table 1: Examples of Mannich-type Reactions in Coniine Synthesis

Reaction Type Catalyst/Promoter Key Reactants Product Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference
Proline-Catalyzed Mannich Reaction L-Proline Aldehyde, Amine, Ketone (+)-Coniine precursor Not specified crossref.org
Vinylogous Mukaiyama-Mannich Chiral Brønsted Acid Silyl-protected dienolate, Imine (R)-Coniine precursor High nih.gov

Michael Additions

Michael additions, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, have been employed in several syntheses of coniine. nih.gov One strategy involves the Michael addition of an enolate to acrylonitrile, followed by a series of transformations including cyclization and reduction to yield the target molecule. brainly.comchegg.com

The aza-Michael reaction, where a nitrogen nucleophile is used, offers a more direct route to the piperidine ring. An organocatalyzed intramolecular aza-Michael reaction has been successfully applied to the enantioselective synthesis of (+)-coniine. capes.gov.br Another approach utilizes a tandem aza-Michael addition-elimination sequence starting from a chiral auxiliary-derived imine, leading to the formation of the coniine alkaloid. ntu.edu.sg

Table 2: Michael Addition Strategies for Coniine Synthesis

Reaction Type Nucleophile Acceptor Key Feature Product Reference
Michael Addition Ethyl 3-oxohexanoate (B1246410) enolate Acrylonitrile Forms oxonitrile intermediate (±)-Coniine brainly.comchegg.com
Intramolecular aza-Michael Amine α,β-Unsaturated ester Organocatalyzed cyclization (+)-Coniine capes.gov.br
Tandem aza-Michael/Elimination Imine/Enol ether adduct N/A (Internal) Lewis acid-mediated cyclization (±)-Coniine ntu.edu.sg

Iminium Ion Cyclization

The cyclization of iminium ions is a powerful strategy for the construction of nitrogen-containing heterocyclic rings. nih.govmdpi.com This method has been applied to the enantioselective total synthesis of various alkaloids. In the context of coniine, an intramolecular iminium ion cyclization can be employed as the key ring-forming step. For instance, the synthesis of the macrocyclic alkaloid (-)-oncinotine utilized an intramolecular iminium ion cyclization starting from a chiral piperidineacetaldehyde derivative, demonstrating the power of this method for creating complex nitrogen heterocycles. capes.gov.br A similar principle can be applied to generate the simpler piperidine ring of coniine from an appropriately substituted acyclic precursor containing an amine and a carbonyl or its equivalent, which cyclizes under acidic conditions. capes.gov.br

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant, the aza-Diels-Alder reaction, provide a convergent and stereocontrolled route to the piperidine core of coniine. nih.govwikipedia.org A notable historical example is the synthesis by Diels and Alder, which involved an adduct of pyridine and dimethyl acetylenedicarboxylate (B1228247) that was subsequently transformed into coniine. wikipedia.org

More modern approaches utilize asymmetric catalysis. For example, a formal synthesis of (S)-coniine was achieved using a catalytic asymmetric aza-Diels-Alder reaction between a hydrazone and Danishefsky's diene, catalyzed by a chiral zirconium complex. middlebury.edu Another strategy involves the hetero-Diels-Alder reaction of imines with Danishefsky's diene, followed by further transformations to afford the final product. researchgate.net

Table 3: Diels-Alder Approaches to the Coniine Skeleton

Reaction Type Diene Dienophile Catalyst/Conditions Key Intermediate Reference
Diels-Alder Pyridine (as part of adduct) Dimethyl acetylenedicarboxylate Heat, then oxidation/hydrolysis Trimethyl indolizine-tricarboxylate wikipedia.org
Asymmetric Aza-Diels-Alder Danishefsky's diene Hydrazone Chiral Zirconium complex 2,3-Dihydro-4-pyridone derivative middlebury.edu
Hetero-Diels-Alder Danishefsky's diene Imine Lewis Acid Dihydropyridone researchgate.net

Intramolecular N-C and C-C Bond Formations

The formation of the piperidine ring through intramolecular bond formations is a common theme in coniine synthesis. nih.govmdpi.com These cyclization reactions can involve the formation of either a nitrogen-carbon (N-C) or a carbon-carbon (C-C) bond as the key ring-closing step.

An example of an intramolecular N-C bond formation is the organocatalytic intramolecular aza-Michael reaction, which has been used in a concise synthesis of (+)-coniine. capes.gov.br This reaction creates the N-C bond that closes the piperidine ring in a highly enantioselective manner. Other strategies rely on cyclizations that form a C-C bond to construct the heterocyclic system, often building upon a pre-existing nitrogen-containing fragment. The development of automated synthesis platforms capable of iterative N-C and C-C bond formation represents a significant advancement, expanding the toolkit for assembling complex molecules like alkaloids. nih.gov

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and has been effectively used to synthesize the piperidine ring of coniine. sioc-journal.cnresearchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

An enantioselective synthesis of (+)-coniine was achieved using an intramolecular reductive amination of a δ-amino ketone as the key step to construct the chiral piperidine ring. sioc-journal.cn Another powerful variant is the one-pot reductive alkylation of lactams. This method involves the activation of a lactam, followed by the addition of a Grignard reagent and subsequent reduction, providing direct access to α-alkylated piperidines like (±)-coniine. researchgate.netfrontiersin.org

Table 4: Reductive Amination in Coniine Synthesis

Reaction Type Key Precursor Reducing Agent / Conditions Key Feature Product Reference
Intramolecular Reductive Amination Chiral δ-hydroxy ester (converted to amino-ketone) Not specified Kinetic resolution via asymmetric hydrogenation (+)-Coniine sioc-journal.cn
Reductive Alkylation of Lactam Piperidone (lactam) Grignard reagent, then reduction One-pot amide activation and alkylation (±)-Coniine researchgate.net
Reductive Amination/Cyclization Propargylic amine with ketal H₂ / Acidic conditions Tandem deprotection, reduction, and cyclization (±)-Coniine frontiersin.org

Homologation of Chiral Precursors

The synthesis of this compound through the homologation of chiral precursors represents a significant strategy that leverages the existing stereochemistry of readily available molecules. This approach involves the extension of a carbon chain from a chiral starting material, thereby constructing the characteristic n-propyl side chain of the coniine molecule while preserving the crucial stereocenter. Various methodologies have been developed to achieve this transformation, including the use of Wittig reagents, the functionalization of pipecolic acid derivatives, and the ring-opening of activated heterocyclic intermediates.

One prominent method involves the homologation of N-protected pipecolic acid. In a representative synthesis, commercially available N-(Boc)-S-pipecolic acid serves as the chiral precursor. The synthetic sequence commences with the reduction of the carboxylic acid functionality to a primary alcohol. This alcohol is then oxidized to the corresponding aldehyde, N-Boc-(S)-2-formylpiperidine. The crucial homologation step is subsequently achieved via a Wittig reaction, where the aldehyde is treated with a phosphorus ylide to introduce the remaining two carbons of the n-propyl side chain. The resulting alkene is then hydrogenated to yield N-Boc-(-)-coniine, which can be deprotected to afford the final natural product. mdpi.comresearchgate.net

Another effective homologation strategy employs a Wittig reaction on a chiral aldehyde precursor. For instance, enantiopure (S)-2-formylpiperidine derivatives can be subjected to a Wittig reaction to elongate the side chain. mdpi.comresearchgate.net The success of this step is highly dependent on the choice of the Wittig reagent and reaction conditions to ensure efficient conversion and avoid side reactions. Subsequent reduction of the newly formed double bond furnishes the saturated n-propyl group of this compound.

A distinct approach, developed by Eskici and coworkers, utilizes L-norvaline as the chiral starting material in a formal synthesis of (S)-coniine. kcl.ac.uk In this multi-step sequence, an L-norvaline-derived β-amino alcohol is first converted into a cyclic sulfamidate. This activated intermediate then undergoes a nucleophilic attack by lithium acetylide, which acts as a two-carbon homologating agent. The resulting orthoester intermediate is subsequently hydrolyzed under acidic conditions to yield a δ-amino ester, a key precursor that can be further elaborated to this compound. kcl.ac.uk

Furthermore, Grignard reagents have been employed in the homologation of chiral 1,3-oxazolidine derivatives. In one such synthesis, a 1,3-oxazolidine, prepared from (R)-(-)-2-phenylglycinol and butyraldehyde, reacts with the Grignard reagent derived from 2-(3-chloropropyl)-1,3-dioxolane. This reaction proceeds with high diastereoselectivity to furnish a chiral amine with an extended carbon chain, which serves as a precursor for the subsequent cyclization and formation of the piperidine ring of this compound. clockss.org

Homologation Method Chiral Precursor Homologation Reagent/Sequence Key Intermediate Reported Diastereoselectivity/Yield Reference
Pipecolic Acid HomologationN-(Boc)-S-pipecolic acid1. Carboxyl reduction 2. Swern oxidation 3. Wittig olefination 4. HydrogenationN-Boc-(S)-2-formylpiperidineNot specified in abstracts mdpi.comresearchgate.net
Wittig HomologationEnantiopure (S)-2-formylpiperidine derivativeWittig reagent (e.g., from an ethylphosphonium salt)Alkene precursor to this compoundNot specified in abstracts mdpi.comresearchgate.net
Eskici's Cyclic Sulfamidate MethodL-norvaline1. Formation of a cyclic sulfamidate 2. Reaction with lithium acetylideδ-amino esterNot specified in abstracts kcl.ac.uk
Grignard Reaction on 1,3-Oxazolidine(R)-(-)-2-Phenylglycinol derived 1,3-oxazolidine2-(3-chloropropyl)-1,3-dioxolane Grignard reagentChiral amine with extended side chain93:7 diastereomeric ratio for the adducts clockss.org

Pharmacological Research and Molecular Mechanism of Action of Coniine

Molecular Target Identification: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

(-)-Coniine, a toxic piperidine (B6355638) alkaloid, primarily exerts its pharmacological effects by targeting nicotinic acetylcholine receptors (nAChRs). ncats.ionih.govresearchgate.netncats.iowikipedia.org These receptors are ligand-gated ion channels crucial for signal transmission at the neuromuscular junction and within the central and peripheral nervous systems. wikipedia.orgwikipedia.org The interaction of this compound with nAChRs leads to a cascade of physiological responses, culminating in the compound's characteristic toxicity.

nAChRs are complex proteins composed of five subunits arranged around a central ion channel. wikipedia.orgsigmaaldrich.comfrontiersin.org The specific combination of these subunits (e.g., α, β, γ, δ, ε) determines the receptor's pharmacological properties and its location in the body. wikipedia.orgsigmaaldrich.com For instance, muscle-type nAChRs, found at the neuromuscular junction, have a different subunit composition than neuronal nAChRs found in the brain and autonomic ganglia. wikipedia.orgsigmaaldrich.com this compound has been shown to act on both muscle-type and neuronal nAChRs. ncats.ioncats.io

The identification of nAChRs as the molecular target for this compound stems from various experimental observations. Studies have demonstrated that this compound can elicit electrical changes in cells known to express nAChRs, such as TE-671 cells, which express human fetal muscle-type nicotinic receptors. nih.govresearchgate.netncats.io Furthermore, the effects of this compound can be blocked by known nAChR antagonists, providing direct evidence for a receptor-mediated mechanism of action. researchgate.net

Ligand-Receptor Binding Characteristics

The interaction between this compound and nAChRs is characterized by its binding to the receptor, which initiates a physiological response. While detailed crystallographic data of coniine bound to nAChRs is limited, functional studies provide insights into its binding characteristics. This compound acts as an agonist at nAChRs, meaning it binds to the receptor and activates it, mimicking the effect of the endogenous neurotransmitter, acetylcholine. ncats.ioncats.iomedchemexpress.com

The binding of agonists like acetylcholine and this compound occurs at the interface between two of the receptor's subunits. wikipedia.orgwikipedia.org In heteromeric receptors, which are composed of different types of subunits, the binding site is typically located at the interface of an α subunit and an adjacent non-α subunit. wikipedia.orgfrontiersin.org Homomeric receptors, composed of identical subunits (like the α7 nAChR), have binding sites at the interface between two adjacent α subunits. wikipedia.orgfrontiersin.org To activate the receptor and open the ion channel, it is generally believed that two agonist molecules must bind to the receptor. wikipedia.orgwikipedia.org

The affinity of this compound for different nAChR subtypes can vary. Studies comparing the potency of various nAChR agonists on the muscle receptor subtype (α1)2β1δγ have shown that coniine has a lower efficacy compared to other agonists like anatoxin and acetylcholine. wikipedia.org This suggests that while it does bind and activate the receptor, its interaction may be less efficient than that of other compounds.

Mechanisms of Action at the Receptor Level

Initial Stimulation and Subsequent Antagonism/Desensitization of nAChRs

The action of this compound at the nAChR is biphasic, characterized by an initial stimulation followed by a period of antagonism or desensitization. ncats.ionih.govresearchgate.net Upon binding to the nAChR, this compound initially acts as an agonist, causing the ion channel to open and leading to a depolarization of the cell membrane. wikipedia.org This initial stimulation is responsible for the early excitatory signs of coniine poisoning.

However, with continued or high-concentration exposure, the nAChRs become desensitized. nih.govresearchgate.net Desensitization is a process where the receptor, despite the continued presence of the agonist, transitions to a closed, non-functional state. mdpi.com This effectively blocks further stimulation and leads to a state of functional antagonism. nih.govresearchgate.net This prolonged desensitization results in a neuromuscular blockade, leading to muscle weakness and paralysis, which is a hallmark of coniine toxicity. nih.gov The teratogenic (birth defect-causing) effects of coniine are also thought to be related to its ability to first activate and then desensitize fetal nAChRs, leading to an inhibition of fetal movement. nih.gov

Comparative Effects on Receptor Subtypes

The pharmacological effects of this compound can differ depending on the specific nAChR subtype it interacts with. nAChRs are a diverse family of receptors with various subunit compositions, leading to a wide range of pharmacological profiles. sigmaaldrich.comfrontiersin.org For example, the brain predominantly contains α4β2* and α7 nAChRs, while autonomic ganglia express subtypes like α3β4. sigmaaldrich.com

Research indicates that this compound exhibits a degree of selectivity in its action on different nAChR subtypes. Studies using cell lines that express specific human nAChR subtypes have shown that the potency of coniine enantiomers can vary between receptor types. For instance, in TE-671 cells, which primarily express fetal muscle-type nAChRs, the (R)-(-) enantiomer of coniine is more potent than the (S)-(+) enantiomer. ncats.io Conversely, in SH-SY5Y cells, which predominantly express autonomic nAChRs, a different rank order of potency is observed. ncats.io This suggests that the stereochemical structure of coniine plays a significant role in its interaction with different nAChR subtypes.

The ability of this compound to differentiate between nAChR subtypes, albeit not with high specificity, is an area of ongoing research. Understanding these subtype-specific effects is crucial for elucidating the full spectrum of its pharmacological and toxicological properties.

Stereoselectivity of Pharmacological Activity: (R)-(-) vs. (S)-(+)-Coniine

Coniine possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-coniine and (S)-(+)-coniine. wikipedia.org Pharmacological studies have revealed a significant stereoselectivity in the biological activity of these enantiomers, with (R)-(-)-coniine generally being the more potent and toxic form. ncats.iowikipedia.orgcapes.gov.brnih.gov

In vitro studies using TE-671 cells, which express human fetal nicotinic neuromuscular receptors, have demonstrated a clear rank order of potency: (R)-(-)-coniine > (±)-coniine (a racemic mixture of both enantiomers) > (S)-(+)-coniine. ncats.iocapes.gov.brnih.gov This indicates that the (R)-(-) enantiomer is more effective at activating these receptors. wikipedia.org

This stereoselective difference observed in vitro directly correlates with the in vivo toxicity of the coniine enantiomers. capes.gov.br The higher potency of (R)-(-)-coniine at the molecular level translates to a greater toxic effect in whole organisms. In contrast, studies on SH-SY5Y cells, which express neuronal nAChRs, showed a different potency ranking where this compound was still the most potent, but the racemic mixture was less potent than the (+)-enantiomer. ncats.io This highlights that the stereoselectivity of coniine's action is dependent on the specific nAChR subtype it interacts with.

Table 1: Comparative Potency of Coniine Enantiomers on TE-671 Cells

Enantiomer Relative Potency
(R)-(-)-Coniine Highest
(±)-Coniine Intermediate
(S)-(+)-Coniine Lowest

Data based on studies of human fetal nicotinic neuromuscular receptors expressed in TE-671 cells. ncats.iocapes.gov.brnih.gov

In Vitro and Cellular Pharmacological Studies (e.g., TE-671 cells, Xenopus oocytes)

In vitro and cellular pharmacological studies have been instrumental in elucidating the molecular mechanisms of this compound's action. These studies utilize isolated cells or oocytes that have been engineered to express specific nAChR subtypes, providing a controlled environment to investigate ligand-receptor interactions.

TE-671 cells, a human rhabdomyosarcoma cell line, are frequently used in coniine research because they endogenously express human fetal muscle-type nAChRs. nih.govncats.ioscience.gov Studies using these cells have been crucial in demonstrating the agonist activity of coniine, its ability to cause membrane potential changes, and the stereoselectivity of its enantiomers. nih.govncats.ioscience.gov For instance, experiments have shown that this compound is more effective at eliciting electrical changes in TE-671 cells compared to (+)-coniine. nih.gov Furthermore, the actions of coniine in these cells can be blocked by specific nAChR antagonists like α-conotoxins, providing pharmacological evidence for a receptor-mediated mechanism. science.gov

Xenopus oocytes (frog eggs) are another valuable tool in nAChR research. acnp.org These oocytes can be injected with the genetic material (RNA) that codes for specific nAChR subunits, allowing for the expression of custom receptor subtypes on their cell membrane. acnp.org This system enables researchers to study the effects of compounds like this compound on precisely defined nAChR populations, helping to dissect the comparative effects on different receptor subtypes. For example, the pharmacology of the fetal rat muscle nAChR has been studied after its expression in Xenopus oocytes. nih.gov

These cellular models have provided a wealth of information on the fundamental interactions between this compound and its molecular target, the nAChR, forming the basis of our understanding of its pharmacological and toxicological properties.

Mechanistic Research in Animal Models (e.g., muscle paralysis mechanisms in frogs, local anesthetic effects in mice/rats)

Early investigations into the biological effects of coniine provided foundational insights into its mechanism of action. In a notable study, the subcutaneous injection of 10–20 mg of coniine into a frog resulted in complete muscular paralysis. ijrpr.com This paralysis was attributed to the blockage of the intramuscular portion of the muscle nerves, as the frog's nerves did not respond to electrical stimulation. ijrpr.com This demonstrated that the primary impact of coniine poisoning was on the peripheral nervous system. ijrpr.com In mammals, such as cats or dogs, an injection of 20–70 mg of coniine led to a progressive decline in respiration, culminating in respiratory arrest due to the paralysis of the respiratory muscles. ijrpr.com

The toxic effects of coniine are primarily due to its action as a neurotoxin. ontosight.ai It disrupts the normal functioning of the central nervous system, leading to respiratory paralysis. wikipedia.org The mechanism involves the blockage of nicotinic acetylcholine receptors (nAChRs). nih.gov Coniine initially stimulates these receptors, followed by a prolonged depression or desensitization, which leads to neuromuscular blockade. nih.govcolostate.edu This action is similar to that of nicotine (B1678760) and curare. ijrpr.comresearchgate.net High doses can cause skeletal muscle stimulation followed by paralysis. colostate.edu Death typically results from respiratory failure due to the paralysis of the diaphragm and intercostal muscles. ijrpr.comresearchgate.net

While notorious for its paralytic effects, later research has also identified a local anesthetic effect of coniine in mice and rats. nih.govresearchgate.net Additionally, studies in mice have demonstrated that coniine possesses antinociceptive (pain-relieving) properties, which are mediated through nicotinic receptors. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of coniine and related piperidine alkaloids is highly dependent on their chemical structure. SAR studies have elucidated the key molecular features responsible for their toxic and teratogenic effects.

Influence of Piperidine Ring Structure

The piperidine ring, a six-membered saturated heterocycle, is a crucial component for the biological activity of coniine. nih.govslideshare.net The toxicity of alkaloids with a piperidine structure is often associated with their ability to interact with and desensitize nicotinic acetylcholine receptors. researchgate.net Studies comparing various piperidine alkaloids have shown that the presence of the piperidine nucleus is a fundamental requirement for their characteristic neurotoxic effects. psu.edu

Research has indicated that alkaloids with either a saturated piperidine ring or a single double bond within the ring exhibit teratogenic properties, provided they also possess a side chain of a specific length. psu.eduresearchgate.net The introduction of unsaturation in the piperidine ring, as seen in the precursor γ-coniceine, can enhance both toxic and teratogenic activity. researchgate.netresearchgate.net

Role of the Propyl Side Chain

The presence and length of the alkyl side chain at the C-2 position of the piperidine ring are critical determinants of coniine's biological activity. slideshare.netsathyabama.ac.in SAR studies have demonstrated that a minimum of a three-carbon side chain alpha to the piperidine nitrogen is necessary for teratogenic activity. researchgate.net The n-propyl group of coniine fulfills this requirement. sathyabama.ac.in

The significance of the propyl side chain was established through early chemical degradation studies. Oxidation of the derivative conyrine to pyridine-2-carboxylic acid indicated that the side chain was at the 2-position and consisted of three carbon atoms. sathyabama.ac.in Further experiments, such as heating coniine with hydriodic acid to produce n-octane, confirmed the side chain was a normal propyl group, not an isopropyl group. sathyabama.ac.in

Impact of Stereochemistry on Activity

Coniine possesses a stereocenter at the C-2 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-coniine and (S)-(+)-coniine. wikipedia.orgnih.gov The stereochemistry of the molecule has a profound impact on its biological potency and toxicity. nih.govnih.gov

The (R)-(-)-enantiomer is generally the more biologically active and toxic of the two. wikipedia.org In vitro studies using TE-671 cells, which express human fetal nicotinic neuromuscular receptors, demonstrated a clear rank order of potency: this compound > (±)-coniine (the racemic mixture) > (+)-coniine. nih.govresearchgate.netacs.org This stereoselective difference in potency was directly correlated with in vivo toxicity in a mouse bioassay. The LD50 values were determined to be 7.0 mg/kg for this compound, 7.7 mg/kg for the racemic mixture, and 12.1 mg/kg for (+)-coniine. nih.govresearchgate.netacs.org

This stereoselectivity is also observed in its teratogenic effects. This compound was found to be more effective than (+)-coniine at inhibiting fetal movement in a goat model, providing further evidence for the stereoselective interaction with fetal muscle-type nAChRs. nih.gov

Interactive Data Table: Lethal Dose (LD50) of Coniine Enantiomers in Mice

CompoundLD50 (mg/kg)
This compound7.0
(±)-Coniine7.7
(+)-Coniine12.1
Data sourced from in vivo mouse bioassays. nih.govresearchgate.netacs.org

Analytical Methodologies for Coniine Research

Extraction and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of (-)-coniine from biological sources, primarily plant material, involves its extraction and subsequent purification. The choice of method is dictated by the chemical properties of coniine and the nature of the biological matrix.

A common approach involves the use of a Soxhlet extractor , a method well-suited for the exhaustive extraction of alkaloids from solid samples like leaves and flowers. plantsjournal.complantsjournal.com This technique utilizes continuous solvent cycling to ensure thorough extraction. Another prevalent method is liquid-liquid extraction . Given that coniine is an alkaloid, its solubility is pH-dependent. Plant material is often first treated with an acidic aqueous solution (e.g., aqueous sulfuric acid) to protonate the alkaloids, rendering them water-soluble. akjournals.com This allows for the separation from non-polar compounds. Subsequently, the pH of the aqueous extract is adjusted to be basic (e.g., pH 9), which deprotonates the coniine, making it soluble in organic solvents like chloroform (B151607) or dichloromethane (B109758) for extraction. akjournals.compensoft.net This acid-base manipulation is a cornerstone of alkaloid purification.

For preconcentration of trace amounts of coniine and other elements from aqueous samples, solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction. researchgate.net One study detailed a column SPE method where a polyurethane foam support was impregnated with a synthesized coniine dithiocarbamate (B8719985) reagent. researchgate.net This method was effective for preconcentrating various elements for analysis by Atomic Absorption Spectroscopy (AAS). researchgate.net

In some cases, steam distillation is employed, particularly for fresh plant material. The plant matter is alkalinized with caustic soda or lime before distillation. The collected distillate, containing the volatile coniine, is then acidified and concentrated. sciencemadness.org

Chromatographic Separation and Quantification Methods

Following extraction, chromatographic techniques are indispensable for separating this compound from other co-extracted compounds and for its quantification.

Thin Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative and, in some cases, semi-quantitative analysis of this compound. plantsjournal.complantsjournal.comakjournals.com For the analysis, a chloroform extract of the plant material is spotted onto a silica (B1680970) gel TLC plate. plantsjournal.comakjournals.com The separation is achieved by developing the plate in a chamber containing a suitable mobile phase.

The choice of the mobile phase is critical for achieving good separation. sigmaaldrich.com Different solvent systems have been reported for coniine analysis, reflecting the need to optimize the separation based on the specific plant part being analyzed. For instance, a mixture of ethyl acetate, methanol, and water (50:10:40) has been used for extracts from hemlock leaves, while a system of glacial acetic acid and acetone (B3395972) (10:90) was used for flower extracts. plantsjournal.complantsjournal.com Another study employed a mobile phase of dichloromethane and ethanol (B145695) (65:35 v/v). researchgate.net

After development, the separated compounds are visualized. A common visualization agent for alkaloids like coniine is Dragendorff's reagent , which stains the alkaloid spots red or orange. akjournals.comresearchgate.net The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. plantsjournal.com Observed Rf values for coniine have been reported as 0.97 in leaf extracts and 0.42 in flower extracts under specific conditions. plantsjournal.com

Quantitative analysis by TLC can be achieved by comparing the color intensity of the sample spots with those of known standard concentrations. akjournals.com While less precise than other chromatographic methods, TLC is a valuable screening tool. libretexts.org The detection limits for coniine using a specific TLC method were reported to be 1.7 µg per spot, with a quantification limit of 0.8 µg/mL. akjournals.com

Table 1: TLC Parameters for this compound Analysis

Parameter Details Source(s)
Stationary Phase Silica gel 60 F254 plates akjournals.comresearchgate.net
Mobile Phases - Ethyl acetate:Methanol:Water (50:10:40) (for leaves)- Glacial acetic acid:Acetone (10:90) (for flowers)- Dichloromethane:Ethanol (65:35 v/v) plantsjournal.complantsjournal.comresearchgate.net
Visualization Dragendorff's reagent akjournals.comresearchgate.net
Reported Rf Values - 0.97 (leaves)- 0.42 (flowers) plantsjournal.com
Detection Limit 1.7 µg per spot akjournals.com

| Quantification Limit | 0.8 µg/mL | akjournals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique used for the detection and profiling of volatile and semi-volatile compounds like this compound. plos.orgnih.gov It is particularly useful for identifying coniine in complex biological matrices, even at low concentrations. plos.org

In GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the capillary column. numberanalytics.com For coniine analysis, an HP-5MS column is commonly used. mdpi.com A temperature program is typically employed to facilitate the separation of compounds with a wide range of boiling points. numberanalytics.com

After separation in the GC column, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint. The mass spectrum of coniine shows characteristic fragment ions at m/z 80, 84, and 126, with the base peak often being m/z 84. plos.orgresearchgate.net

To enhance sensitivity and specificity, especially for detecting trace amounts of coniine, the GC-MS can be operated in Selected Ion Monitoring (SIM) mode. plos.org Instead of scanning the entire mass range, the mass spectrometer is set to detect only the characteristic ions of coniine, which significantly improves the signal-to-noise ratio. plos.org This method has been successfully used to detect coniine in various species of the carnivorous plant genus Sarracenia. plos.orgnih.gov GC-MS has also been used to quantify coniine in postmortem blood and gastric content samples. nmslabs.com

Table 2: GC-MS Parameters and Findings for this compound

Parameter/Finding Details Source(s)
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) plos.orgnih.gov
Ionization Mode Electron Ionization (EI) numberanalytics.com
Detection Mode Full Scan or Selected Ion Monitoring (SIM) plos.orgnmslabs.com
Characteristic Ions (m/z) 80, 84, 126 plos.orgresearchgate.net
Base Peak m/z 84 researchgate.net
Retention Time ~6.33 min (under specific conditions) plos.org

| Applications | - Metabolite profiling in plants (Sarracenia, Conium maculatum)- Forensic toxicology | plos.orgnih.govnmslabs.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Targeted Metabolomics

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for the targeted analysis and quantification of this compound in biological samples. nmslabs.comnih.gov This technique is advantageous as it often does not require the derivatization steps that can be necessary for GC-MS. scielo.br

In this method, the sample extract is injected into the HPLC system, where it is separated on a reversed-phase column, such as a C8 or C18 column. nih.govnih.gov A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (often containing a modifier like formic acid) is used to separate the compounds. nih.govnih.gov

The separated compounds from the HPLC then enter the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for this type of analysis. acs.org For quantification and high specificity, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole or QTRAP mass spectrometer. nmslabs.comscielo.br In a typical workflow, a precursor ion scan can be used to screen for compounds that produce a common fragment ion, followed by an enhanced product ion scan to confirm the structure, and finally, Multiple Reaction Monitoring (MRM) for precise quantification. scielo.br For coniine, this technique has been used for semi-quantitative confirmation in postmortem blood samples, with a reported concentration of 35 ng/mL in one case. nmslabs.com The method has been validated for a range of toxic alkaloids, including coniine, in human plasma, with a linear range of 1 to 1000 ng/mL using LC-ESI-MS/MS. nih.gov

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including this compound, directly within tissue sections. nih.govacs.orgresearchgate.net This provides invaluable information on the localization of alkaloids in different plant tissues, which is crucial for understanding their physiological roles and biosynthetic pathways. researchgate.netnih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) is a commonly used MSI technique for analyzing plant alkaloids. acs.orgmdpi.com

However, the direct analysis of small, volatile alkaloids like coniine by MALDI-MSI presents significant challenges. nih.govacs.orgnih.gov The high volatility of coniine can lead to its delocalization or loss during sample preparation and analysis, especially under the vacuum conditions of most MALDI ion sources. nih.govresearchgate.netnih.gov Furthermore, the signals from common MALDI matrices can interfere with the detection of low molecular weight compounds. nih.govacs.org

On-Tissue Derivatization Strategies for Volatile Alkaloids

To overcome the challenges associated with the MSI of volatile alkaloids, on-tissue chemical derivatization (OTCD) has emerged as a key strategy. nih.govresearchgate.netiastate.edunih.gov This approach involves reacting the analyte directly on the tissue section with a derivatizing agent to alter its physicochemical properties. nih.gov For volatile compounds like coniine, derivatization can reduce volatility and improve ionization efficiency, thereby enhancing their detection by MSI. nih.goviastate.edu

For this compound and other secondary amine alkaloids in Conium maculatum, coniferyl aldehyde (CA) has been identified as a suitable on-tissue derivatization reagent. nih.govacs.orgresearchgate.netnih.gov The aldehyde group of CA reacts with the secondary amine of coniine to form a more stable and less volatile iminium ion. acs.org This chemical modification significantly improves the detection of coniine by MALDI-MSI, allowing for the detailed visualization of its distribution. nih.govacs.org For example, after derivatization with CA, the derivatized coniine was detected at m/z 288.1953 [M]+. nih.govacs.org This technique has revealed that even closely related hemlock alkaloids have distinct and discrete distributions within different plant tissues, such as the fruits, stem, and roots. acs.orgresearchgate.netacs.org

Other derivatization agents tested for amines include 4-chlorocinnamaldehyde (B90052) (ClCiA) and p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS), although coniferyl aldehyde proved to be particularly effective for the secondary amine alkaloids in hemlock. nih.govacs.org These OTCD strategies are transferable and can be applied to the analysis of other small and volatile alkaloids in various plant species. acs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
γ-Coniceine
N-methylconiine
Coniferyl aldehyde
4-chlorocinnamaldehyde
p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate iodide (TAHS)
Chloroform
Dichloromethane
Ethyl acetate
Methanol
Acetone
Ethanol
Acetonitrile

Localization of this compound and Related Alkaloids in Plant Tissues

The precise location of this compound and its associated alkaloids within plant tissues is crucial for understanding their biosynthesis, storage, and ecological roles. Various histochemical and advanced imaging techniques have been employed to pinpoint the distribution of these compounds in plants, most notably in poison hemlock (Conium maculatum).

Histochemical methods provide a foundational approach for localizing alkaloids. These techniques involve the use of specific reagents that produce a colored precipitate upon reaction with alkaloids. Commonly used reagents include Dragendorff's, Wagner's, and Lugol's reagents, which typically yield reddish-brown or golden-brown staining in the presence of alkaloids. mdpi.com In Conium maculatum, such histochemical tests have revealed the presence of alkaloids in secretory structures, including ducts and vittae, which are specialized channels within the plant. oup.com Studies have shown strong positive reactions for alkaloids in what is termed the 'coniine layer' and the 'Beaker-cell layer' of the fruit, particularly as the fruit matures. oup.com Alkaloids have also been detected in the exocarp, secretory ducts, and vittae of the mericarp. oup.com These findings suggest that specific tissues are involved in the synthesis and/or accumulation of these defensive compounds. oup.compnas.org

More advanced techniques, such as mass spectrometry imaging (MSI), offer a higher level of detail and specificity in localizing metabolites directly on tissue sections. frontiersin.orgacs.org However, the high volatility of low molecular weight compounds like coniine presents a challenge for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, as it can lead to delocalization of the analyte. acs.orgnih.gov To overcome this, researchers have developed on-tissue derivatization methods. nih.govacs.org By reacting the alkaloids with a suitable reagent, such as coniferyl aldehyde, their volatility is reduced, allowing for more accurate spatial analysis by MALDI-MSI. nih.govacs.org This approach has confirmed the discrete localization of coniine and other related hemlock alkaloids in different tissues. nih.govacs.org For instance, even closely related alkaloids show distinct distribution patterns within the fruit tissues. pnas.orgnih.gov Imaging MS has successfully identified that many terpenoid indole (B1671886) alkaloids accumulate in idioblast and laticifer cells. pnas.org

The table below summarizes the key findings on the localization of piperidine (B6355638) alkaloids in Conium maculatum.

Plant TissueLocalization of AlkaloidsMethod(s) of Detection
Fruit (Mericarp)"Coniine layer", "Beaker-cell layer", exocarp, secretory ducts, vittae. oup.comnih.govHistochemical staining (Lugol's reagent), MALDI-MSI. oup.comnih.gov
Vegetative OrgansSecretory ducts. oup.comHistochemical staining. oup.com
SeedlingsPresent at various developmental stages. oup.comHistochemical staining. oup.com
StemIdioblast and laticifer cells. pnas.orgImaging MS, Single-cell MS. pnas.org

These localization studies are fundamental to understanding the plant's chemical defense strategies and the intricate metabolic pathways that lead to the production of this compound.

Spectroscopic Techniques in Structural Elucidation

The determination of the chemical structure of alkaloids like this compound has historically been a significant challenge in organic chemistry. Modern spectroscopic techniques are indispensable tools for the structural elucidation of such natural products. While detailed spectral data is beyond the scope of this section, a general overview of the principal methods is relevant.

A combination of spectroscopic methods is typically employed to piece together the molecular puzzle of an unknown alkaloid. slideshare.net Mass spectrometry (MS) is fundamental for determining the molecular weight and molecular formula of the compound. scribd.com High-resolution mass spectrometry provides highly accurate mass measurements, which aids in deducing the elemental composition.

Infrared (IR) spectroscopy is used to identify the types of functional groups present in the molecule. scribd.com For instance, the presence or absence of characteristic absorptions can indicate hydroxyl (-OH), carbonyl (C=O), or amine (N-H) groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H (proton) and ¹³C (carbon) NMR, is arguably the most powerful tool for structure elucidation. NMR provides detailed information about the carbon-hydrogen framework of the molecule. Different NMR experiments can reveal how atoms are connected, the proximity of various atoms in space, and the stereochemistry of the molecule. Advanced 2D-NMR techniques are crucial for elucidating the complex structures of polycyclic alkaloids. neu.edu.tr

Ultraviolet-Visible (UV-Vis) spectroscopy can be useful for identifying the presence of chromophores, such as conjugated double bond systems, within the alkaloid structure. sathyabama.ac.in For example, the oxidation of the piperidine ring in coniine to a pyridine (B92270) ring results in a change that can be observed by UV spectroscopy. scribd.com

Finally, X-ray crystallography can provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline sample. This technique was instrumental in confirming the structures of many complex alkaloids. neu.edu.tr The historical elucidation of coniine's structure in 1870 by Schiff represents a landmark achievement, accomplished long before the advent of these modern spectroscopic methods. neu.edu.tr

Bioanalytical Methods for Detection in Research Models

The detection and quantification of this compound in biological samples are essential for pharmacokinetic, metabolic, and toxicological studies in research models. cuni.cz The development of sensitive and reliable bioanalytical methods is critical for obtaining accurate data from complex biological matrices like blood plasma, tissues, or urine. cuni.cz

The gold standard for the quantitative analysis of small molecules like coniine in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). cuni.czresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte. The process generally involves several key steps:

Sample Preparation : This is a crucial step to remove interfering substances from the biological matrix. cuni.cz Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net Mixed-mode SPE has been successfully used for extracting coniine and other toxic alkaloids from plasma. researchgate.net

Chromatographic Separation : High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte of interest from other components in the extracted sample before it enters the mass spectrometer. cuni.czresearchgate.net

Mass Spectrometric Detection : The mass spectrometer ionizes the analyte and then separates and detects the ions based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is the preferred method for quantitative bioanalysis. cuni.cz Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have been compared for the analysis of coniine, with LC-ESI-MS/MS generally offering lower limits of detection. researchgate.net

Method validation is a critical component of bioanalytical research, ensuring the reliability of the data. researchgate.netfrontiersin.org Validation parameters typically include linearity, accuracy, precision, selectivity, and stability. researchgate.net For coniine, validated LC-MS/MS methods have been established with linear ranges suitable for toxicological screening and quantification. researchgate.net

The chick embryo has been identified as a reproducible laboratory animal model for studying coniine-induced effects. nih.gov In such models, bioanalytical methods are used to measure coniine concentrations in various tissues (e.g., brain, muscle) and fluids to correlate exposure with biological outcomes. nih.gov For example, studies have used these methods to assess the binding of coniine to nicotinic receptors and to measure its metabolism by liver microsomes in different species. nih.gov

The table below provides an overview of a validated bioanalytical method for coniine detection.

Analytical TechniqueSample TypeExtraction MethodLower Limit of Quantification (LLOQ)Linear Range
LC-ESI-MS/MSHuman Blood PlasmaMixed-mode Solid-Phase Extraction1 ng/mL1 - 1000 ng/mL
LC-APCI-MSHuman Blood PlasmaMixed-mode Solid-Phase Extraction50 ng/mL50 - 1000 ng/mL

Data sourced from Beyer et al. (2007) researchgate.net

These robust bioanalytical methods are indispensable for advancing the understanding of the pharmacology and toxicology of this compound in various research models.

Ecological and Evolutionary Research on Coniine

Role in Plant Defense Mechanisms

The primary ecological function of (-)-coniine is as a chemical defense against herbivores. ijesi.orgresearchgate.net As a neurotoxin, it disrupts the nicotinic acetylcholine (B1216132) receptors in animals, leading to paralysis and, in sufficient doses, death by respiratory failure. nih.govwikipedia.org This potent toxicity serves as a powerful deterrent to a wide range of vertebrate and invertebrate herbivores. core.ac.ukosu.edu

Interactions with Insects and Other Organisms

The influence of this compound extends beyond simple deterrence and into more complex interactions with insects and other organisms. In some cases, the volatile nature of coniine and its precursors may play a role in attracting pollinators. wikipedia.org However, its most fascinating interaction is arguably in the context of carnivorous plants.

Prey Capture Mechanism in Carnivorous Plants

In several species of pitcher plants (Sarracenia), this compound is a key component of their prey capture strategy. nih.govplos.org For instance, the yellow pitcher plant (Sarracenia flava) secretes a mixture of sugar and this compound in its nectar. wikipedia.orgcell.com This combination serves a dual purpose: the sugar attracts insects, while the coniine acts as a narcotic, paralyzing them. cell.comthecps.org.uk The intoxicated insects are then more likely to fall into the pitcher's digestive fluid. wikipedia.orgcell.com This use of a potent neurotoxin highlights a remarkable evolutionary adaptation where a defensive compound has been co-opted for an offensive, predatory purpose. nih.gov While the concentrations of coniine are generally low, they are sufficient to act as an insect-stunning agent. plos.orgnih.gov This mechanism has been observed in multiple Sarracenia species, suggesting its importance in enhancing prey capture efficiency in these nutrient-poor environments. nih.govplos.org

Evolutionary Origin and Diversification of Coniine Biosynthesis

The biosynthesis of this compound is a testament to the convergent evolution of biochemical pathways. The compound is synthesized via a polyketide pathway, starting from butyryl-CoA and two malonyl-CoA units. nih.govresearchgate.net Key steps include the formation of γ-coniceine, which is then reduced to coniine. nih.govresearchgate.net The presence of this pathway in distantly related plant families—the Apiaceae (Conium), Sarraceniaceae (Sarracenia), and Xanthorrhoeaceae (Aloe)—indicates that the ability to produce coniine has evolved independently on multiple occasions. nih.govresearchgate.netnih.gov This suggests a strong selective advantage for the production of this particular alkaloid in certain ecological niches. The genes responsible for the enzymes in this pathway, such as polyketide synthase and γ-coniceine reductase, have been identified and studied, providing insights into the molecular evolution of this toxic trait. nih.govresearchgate.net

Variability in Alkaloid Content Across Plant Tissues and Developmental Stages

The concentration and composition of coniine and its related alkaloids are not static within a plant. researchgate.net They vary significantly across different plant tissues and throughout the plant's life cycle. bugwood.orgscispace.com In Conium maculatum, for example, all parts of the plant are toxic, but the alkaloid profile changes dramatically with development. nih.govresearchgate.net

γ-Coniceine is the dominant alkaloid in the vegetative parts and early stages of fruit development. bugwood.orgchinayyhg.com As the fruit matures, γ-coniceine is converted into coniine, which becomes the predominant alkaloid in the ripe fruit. nih.govwikipedia.org This is followed by a further conversion to N-methylconiine in mature fruits. nih.gov The total alkaloid content is highest in the fruits about three weeks after fertilization, reaching up to 3% of the dry weight. nih.gov This strategic allocation of the most toxic compounds to the reproductive parts suggests a primary role in protecting the seeds. nih.gov Furthermore, there are even hourly and daily fluctuations in alkaloid concentrations, which may be linked to factors like light intensity. nih.gov

**Table 1: Distribution of Coniine and Related Alkaloids in *Conium maculatum***

Plant Part Developmental Stage Predominant Alkaloid(s)
Flower Buds & Flowers Flowering γ-Coniceine
Fruits Early Development γ-Coniceine
Fruits Maturing Coniine
Fruits Mature Coniine, N-methylconiine
Vegetative Parts Growing γ-Coniceine
Leaves Young, Active Growth γ-Coniceine
Leaves Mature (end of first year) Increased Coniine
Roots Active Growth Very low alkaloid content
Roots Resting Stage Higher proportion of γ-coniceine and coniine

Data compiled from multiple sources. nih.govwikipedia.orgbugwood.orgscispace.com

Table 2: this compound Detection in Sarracenia Species

Species Coniine Presence
S. alata Detected
S. flava Detected (Trace amounts)
S. leucophylla Detected
S. minor Detected
S. minor var. okefenokeensis Not Detected in Pitchers
S. oreophila Detected (Not in lids)
S. psittacina Detected
S. purpurea Detected
S. rubra Detected

Source: Hotti et al., 2017. plos.org

Synthesis and Exploration of Coniine Analogues and Derivatives for Mechanistic Studies

Design Principles for Modified Piperidine (B6355638) Alkaloids

Piperidine and pyrrolidine (B122466) alkaloids represent one of the most extensive classes of alkaloids, distinguished by their six-membered and five-membered nitrogen-containing rings, respectively. gla.ac.uk The piperidine core is typically derived from the amino acid lysine (B10760008) through complex biosynthetic pathways. gla.ac.uk These natural processes, catalyzed by enzymes, result in the formation of optically active molecules, a crucial feature that synthetic chemists strive to replicate in the laboratory to develop efficient and stereoselective synthetic methods. gla.ac.uk

The fundamental design principle for modified piperidine alkaloids involves the systematic alteration of the core structure to investigate structure-activity relationships (SAR). nih.govzenodo.org Modifications may include varying the length of the alkyl side chain, altering the degree of saturation within the piperidine ring, or introducing new functional groups. gla.ac.uknih.gov A primary objective of these modifications is the development of analogues with enhanced properties, particularly increased selectivity for specific subtypes of receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov

Key strategies in the asymmetric synthesis of modified piperidines include:

Use of the Chiral Pool: Employing readily available chiral molecules, such as amino acids, as starting materials. researchgate.net

Chiral Catalysts: Utilizing catalysts that can induce stereoselectivity in the formation of the piperidine ring. researchgate.net

Chiral Auxiliaries: Temporarily incorporating a chiral group into the molecule to direct the stereochemical outcome of a reaction. researchgate.net

For instance, the design of novel chromone (B188151) and flavonoid piperidine alkaloids has been approached by creating advanced precursors like 4-(2-hydroxyphenyl)-3-methylenepiperidines. acs.org Furthermore, the strategic exchange of protecting groups, such as replacing a benzyl (B1604629) group with a methyl carbamate (B1207046) (Moc) group, can alter the reactivity of the nitrogen atom, facilitating subsequent synthetic transformations. acs.org These principles guide the rational design of new molecules for targeted biological investigation.

Synthetic Routes to Novel Coniine Analogues

Since the first total synthesis of coniine by Albert Ladenburg in 1886, a multitude of synthetic strategies have been developed for 2-alkylpiperidines. ni.ac.rs Contemporary research emphasizes enantioselective and stereospecific methods to produce optically pure isomers for biological evaluation. ni.ac.rs

Several powerful reactions have become central to the synthesis of coniine and its analogues:

Ring-Closing Metathesis (RCM) mdpi.com

Mannich-type reactions mdpi.com

Michael additions mdpi.com

Iminium ion cyclization mdpi.com

Diels-Alder reactions mdpi.com

Palladium(II)-catalyzed reactions mdpi.com

A biomimetic, organocatalytic approach using the inexpensive catalyst (L)-proline has been successfully employed for the asymmetric synthesis of (+)-pelletierine and (R)-coniine. researchgate.netacs.org Other key stereoselective transformations include the Maruoka asymmetric allylation and the ether-directed, palladium(II)-catalyzed aza-Claisen rearrangement, which have been pivotal in the total synthesis of analogues like (+)-coniine and (+)-α-conhydrine. gla.ac.ukresearchgate.net The versatility of these methods allows for the creation of a diverse library of analogues for mechanistic studies. For example, solenopsin (B1210030) A, an analogue of coniine, has been synthesized enantioselectively using a phenylglycinol-derived delta-lactam as a key intermediate. vascularcell.com

Synthetic StrategyKey Reaction(s)Target Analogue(s)Reference(s)
OrganocatalysisAsymmetric α-aminoxylation(R)-Coniine, (S)-Coinicine researchgate.net
Biomimetic OrganocatalysisL-proline catalysis(+)-Pelletierine acs.org
Metathesis & Asymmetric AllylationRing-Closing Metathesis (RCM), Maruoka allylation(+)-Coniine, (+)-Pseudoconhydrine researchgate.net
Aza-Claisen RearrangementPalladium(II)-catalyzed aza-Claisen rearrangement, RCM(+)-α-Conhydrine analogue gla.ac.uk
Chiral DihydropyridinesAsymmetric synthesis from chiral 1,4-dihydropyridine (B1200194) equivalents(+)- and (-)-Coniine acs.org
Reductive CyanationReductive cyanation of chiral pyridinium (B92312) saltsThis compound researchgate.net

Investigation of Mechanistic Bioactivities of Derivatives

The biological activity of coniine is stereospecific, with the (R)-(-) enantiomer being the more potent form. wikipedia.org Coniine and its derivatives primarily function as agonists at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for neurotransmission. wikipedia.orgresearchgate.nettaylorandfrancis.com The mechanism of action involves binding to the nAChR, which triggers the channel to open and causes depolarization of the postsynaptic membrane. wikipedia.orgnih.gov If the compound remains bound, it can lead to persistent depolarization and subsequent inactivation of the receptor, disrupting normal function of the nervous system. wikipedia.org

The specific bioactivity of piperidine alkaloids is highly dependent on their structural features. researchgate.net For example, γ-coniceine, a natural precursor to coniine that features a carbon-nitrogen double bond within the piperidine ring, is thought to possess greater teratogenic potency than coniine itself. zenodo.orgwikipedia.org The synthesis and study of analogues allow for a systematic investigation of these structure-function relationships. Research on analogues of solenopsin, another 2,6-disubstituted piperidine alkaloid, has revealed ceramide-like biological activities, including effects on mitochondrial function and the induction of cell death in certain tumor cell lines. vascularcell.com

Nicotinic acetylcholine receptors are complex proteins composed of various subunits (α1–α10, β1–β4, δ, γ, and ε). wikipedia.org The specific combination of these subunits forms different receptor subtypes, each with distinct pharmacological properties and affinities for various ligands. wikipedia.org A major goal in the study of coniine derivatives is to design analogues that exhibit selectivity for particular nAChR subtypes, which can serve as valuable tools for probing the physiological roles of these receptors. nih.govnih.gov

The development of subtype-selective ligands is exemplified by research on α-conotoxins, which are peptides that also target nAChRs. Synthetic α-conotoxin analogues have been engineered to be highly selective for specific subtypes, such as α7 or α3β4 nAChRs. nih.gov For example, the α-conotoxin MII is a defining ligand for identifying the α6* nAChR subtype, and a synthetic analogue, MII [E11A], can further differentiate between α6* subtypes based on the presence or absence of an α4 subunit. nih.gov

While coniine itself is a known nAChR agonist, its affinity for certain subtypes can be lower than other nicotinic agents. Studies on the muscle-type nAChR subtype ((α1)₂β1δγ) have established a relative efficacy ranking for various agonists, providing a quantitative basis for comparing their activity. wikipedia.orgprobes-drugs.org

AgonistRelative Efficacy at Muscle-Type nAChR ((α1)₂β1δγ)
AnatoxinHighest
EpibatidineHigh
AcetylcholineHigh
DMPPHigh
CytisineModerate
PyrantelModerate
Nicotine (B1678760)Moderate
This compound Low-Moderate
TubocurareLow
LobelineLowest
Data compiled from studies on agonist activity at the specified receptor subtype. wikipedia.orgprobes-drugs.org

The interaction between a ligand like this compound and its protein target is a precise molecular event. For nAChRs, the ligand binding site is located at the interface between an α subunit and an adjacent subunit. wikipedia.org This interaction is primarily governed by electrostatic forces and the complementary shapes of the ligand and the binding pocket. wikipedia.org

Understanding these interactions at a molecular level is crucial for rational drug design. Researchers employ a combination of experimental and computational techniques to elucidate these binding events. Computational methods, such as those that sample the conformational space of a ligand within the protein's binding site, can provide predictive models of the interaction. uef.fi Template-based computational tools can even scan entire proteomes to identify potential protein targets for a given ligand based on structural similarities in their binding sites. nih.gov These in silico approaches are often complemented by experimental techniques to validate the predicted interactions. researchgate.net

In the case of coniine, its interaction with the fetal muscle-type nAChR ((α1)₂β1γδ) is believed to involve binding, activation, and subsequent prolonged desensitization of the receptor, which ultimately inhibits fetal movement. researchgate.net Detailed studies of these ligand-protein interactions are essential for understanding the molecular basis of the compound's biological effects.

Structure-Activity Relationship Refinements through Analog Synthesis

The synthesis of novel analogues is the cornerstone of refining structure-activity relationships (SAR). nih.gov By creating a series of related compounds and evaluating their biological activity, researchers can deduce which molecular features are critical for a specific effect. For piperidine alkaloids, extensive SAR studies have been conducted by synthesizing a wide array of analogues. zenodo.org

For example, early SAR studies on the teratogenicity of piperidine alkaloids were based on comparing the effects of coniine, anabasine, and related compounds. zenodo.org Subsequent research involving the synthesis of coniine analogues with modified alkyl chain lengths and varied ring saturation demonstrated that many of these derivatives were not teratogenic, underscoring the highly specific structural requirements for this particular biological effect. nih.gov

Advanced Research Perspectives and Methodological Advancements

Addressing Unresolved Questions in (-)-Coniine Biosynthesis

The biosynthesis of the toxic piperidine (B6355638) alkaloid this compound, famously associated with the poisoning of Socrates, has been a subject of scientific inquiry for decades. While significant strides have been made in elucidating its metabolic pathway, several key questions remain unanswered, representing a fertile ground for future research.

Identification of Remaining Pathway Enzymes

The biosynthetic journey to coniine begins with a polyketide synthase (PKS). mdpi.comnih.gov Research has identified Conium polyketide synthase 5 (CPKS5) as the enzyme that likely initiates the process by combining one butyryl-CoA and two malonyl-CoA units. mdpi.comnih.gov Following this, a hypothetical reduction of the resulting polyketide by a polyketide reductase (PKR) is thought to occur, yielding 5-keto-octanal. researchgate.net The nitrogen atom is then introduced via a transamination reaction catalyzed by an L-alanine:5-keto-octanal aminotransferase (AAT). mdpi.comwikipedia.org This is followed by a non-enzymatic cyclization to form γ-coniceine, the immediate precursor to coniine. mdpi.comwikipedia.org The final step is the reduction of γ-coniceine to (S)-coniine, a reaction facilitated by the NADPH-dependent enzyme γ-coniceine reductase (CR). mdpi.comnih.gov Additionally, the enzyme S-adenosyl-l-methionine:coniine methyltransferase (CSAM) is responsible for the N-methylation of coniine to produce N-methylconiine. mdpi.comresearchgate.net

Despite this progress, several enzymes in the pathway have yet to be definitively identified and characterized at the genetic and protein levels. While candidates for PKR, AAT, CR, and CSAM have been proposed through transcriptome analysis of Conium maculatum, further in vitro testing is necessary to confirm their specific functions. nih.gov A key area of ongoing research is the definitive identification of the polyketide reductase (PKR) involved in the pathway, which has not been previously described. researchgate.net The complete elucidation of these enzymatic steps is crucial for a comprehensive understanding of how plants produce this potent neurotoxin.

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

StepPrecursorsEnzymeIntermediate/ProductStatus
Initiation Butyryl-CoA, 2x Malonyl-CoAConium polyketide synthase 5 (CPKS5)Triketide productCharacterized mdpi.comnih.gov
Reduction Triketide productPolyketide reductase (PKR) (Hypothetical)5-keto-octanalPutative researchgate.net
Transamination 5-keto-octanal, L-alanineL-alanine:5-keto-octanal aminotransferase (AAT)5-oxooctylamineCharacterized mdpi.comwikipedia.org
Cyclization 5-oxooctylamineNon-enzymaticγ-coniceineSpontaneous mdpi.comwikipedia.org
Final Reduction γ-coniceineγ-coniceine reductase (CR)This compoundCharacterized mdpi.com
Methylation This compound, S-adenosyl-l-methionineS-adenosyl-l-methionine:coniine methyltransferase (CSAM)N-methylconiineCharacterized mdpi.comresearchgate.net

Regulation of Alkaloid Production

The production of coniine and related alkaloids in Conium maculatum is not static; it is a dynamic process influenced by various developmental and environmental factors. The concentration of these alkaloids fluctuates depending on the time of day and weather conditions. nih.gov For instance, γ-coniceine is the predominant alkaloid during the plant's vegetative growth, while coniine and N-methylconiine levels increase and become dominant in the fruits as they mature. bugwood.org

Research has indicated that the enzymatic activity of key enzymes like AAT, CR, and CSAM is highest during leaf expansion and ceases once the leaf is fully grown. nih.gov Furthermore, alkaloids are primarily found in the above-ground parts of the plant, with the roots of first-year poison hemlock containing none. nih.gov The fruit has been identified as a particularly active site for alkaloid synthesis. nih.gov Understanding the regulatory networks that govern the temporal and spatial expression of biosynthetic genes is a key area for future research. This includes identifying the transcription factors and signaling pathways that respond to developmental cues and environmental stimuli to control the rate of alkaloid production.

Application of Cutting-Edge Analytical Techniques

The advancement of analytical chemistry has provided powerful tools for the study of this compound and other piperidine alkaloids. Techniques such as gas chromatography-mass spectrometry (GC-MS) are highly sensitive for detecting coniine, even at low concentrations, by using selected ion monitoring (SIM) to reliably identify the compound in complex plant matrices. plos.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a robust method for the analysis of piperidine alkaloids from various plant extracts. austinpublishinggroup.com This technique allows for the separation, detection, and identification of these compounds, even in minute quantities. scielo.br A significant challenge in the analysis of hemlock alkaloids is their volatility, which can lead to delocalization during on-tissue analysis by methods like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). acs.orgnih.gov To overcome this, an on-tissue derivatization method using coniferyl aldehyde has been developed. nih.govacs.org This technique allows for the precise determination of the spatial distribution of different alkaloids within plant tissues, revealing that even closely related alkaloids have distinct localizations. nih.govacs.org

Furthermore, advanced mass spectrometry techniques have been instrumental in identifying previously undescribed hemlock alkaloids in Conium maculatum seeds. nih.gov The application of these cutting-edge analytical methods is crucial for building a comprehensive "metabolomic profile" of plants containing piperidine alkaloids and for discovering novel compounds within this class. scielo.br

Computational Modeling in Pharmacological and Synthetic Studies

Computational modeling has become an indispensable tool in modern drug discovery and chemical synthesis, and its application to this compound and other piperidine alkaloids holds significant promise. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, for example, use statistical algorithms to correlate a molecule's physicochemical and structural features with its biological activities. nih.gov Such models can predict how structural modifications to the coniine molecule might alter its pharmacological properties, guiding the synthesis of new derivatives with potentially enhanced therapeutic effects or reduced toxicity. nih.gov

In the realm of pharmacology, computational studies can be used to model the interaction of this compound with its biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com By understanding the binding modes and energetic interactions at the molecular level, researchers can gain insights into the mechanism of its toxicity and potentially design antagonists or modulators with therapeutic applications.

From a synthetic perspective, computational methods can aid in the design of more efficient and stereoselective synthetic routes to this compound and its analogues. Retrosynthetic analysis, a strategy that involves mentally deconstructing a target molecule to identify potential starting materials, can be enhanced by computational tools. slideshare.net These approaches can help to explore various synthetic pathways and predict the feasibility and outcomes of different chemical reactions, ultimately accelerating the development of novel synthetic methodologies for this historically significant alkaloid. acs.org

Emerging Research Areas related to Piperidine Alkaloids

The study of piperidine alkaloids is an expanding field with several emerging research areas. While this compound itself is primarily known for its toxicity, the broader class of piperidine alkaloids exhibits a wide range of biological activities, making them attractive scaffolds for drug development. mdpi.comijnrd.org

Current research is exploring the therapeutic potential of piperidine derivatives in a variety of diseases. For instance, some piperidine-containing compounds have shown promise as anti-inflammatory, anti-cancer, anti-diabetic, and anti-Alzheimer's agents. ijnrd.orgtaylorandfrancis.com The discovery of new piperidine alkaloids from diverse natural sources, including marine sponges and various plants, continues to provide novel chemical structures with unique biological properties. nih.govnih.govresearchgate.net

Another area of growing interest is the ecological role of piperidine alkaloids in the organisms that produce them. mdpi.com While the defensive function of coniine in poison hemlock is well-established, its role in other plants, such as the carnivorous pitcher plant Sarracenia flava, is still under investigation. mdpi.comnih.gov Understanding the ecological significance of these compounds can provide insights into plant-herbivore interactions and the evolution of chemical defenses in nature.

Furthermore, the biosynthesis of piperidine-containing polyketides in microorganisms, such as Streptomyces, is an active area of research. frontiersin.org Elucidating these microbial pathways could provide alternative, and potentially more sustainable, sources for the production of valuable piperidine alkaloids and their derivatives through metabolic engineering and biocatalysis. frontiersin.org

Q & A

Basic Research Questions

Q. What are the key considerations for isolating (-)-Coniine from natural sources, and how can contamination be minimized?

  • Methodological Answer : Isolation requires solvent extraction (e.g., ethanol or dichloromethane) followed by liquid-liquid partitioning and chromatographic purification (e.g., column chromatography with silica gel). Contamination risks arise from co-extracted alkaloids (e.g., γ-coniceine). Validate purity via 1^1H/13^{13}C NMR and GC-MS, ensuring baseline separation of peaks. Include negative controls (e.g., solvent blanks) and replicate extractions to confirm consistency .

Q. How can researchers validate the enantiomeric purity of synthetic this compound?

  • Methodological Answer : Use chiral HPLC or GC with a cyclodextrin-based stationary phase. Compare retention times with racemic mixtures or commercially available this compound standards. Polarimetry ([α]D_D) should align with literature values (e.g., -16.5° in ethanol). Report enantiomeric excess (ee) via integration of chromatogram peaks, ensuring ≥98% purity for pharmacological studies .

Q. What in vitro models are most suitable for preliminary toxicity screening of this compound?

  • Methodological Answer : Use SH-SY5Y neuroblastoma cells to assess nicotinic acetylcholine receptor (nAChR) inhibition via calcium flux assays. Include positive controls (e.g., α-conotoxins) and dose-response curves (0.1–100 µM). Measure IC50_{50} values and compare with historical data for α7 and α3β4 nAChR subtypes. Validate results with patch-clamp electrophysiology .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological effects across studies be systematically addressed?

  • Methodological Answer : Analyze variables such as:

  • Dosage : Compare studies using molar-equivalent concentrations.
  • Model organisms : Rodent vs. invertebrate (e.g., Drosophila) nAChR subtype expression differences.
  • Assay conditions : Temperature, pH, and co-agonist (e.g., acetylcholine) concentrations.
    Use meta-analysis frameworks (e.g., PRISMA) to harmonize data, and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to redesign experiments .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ stereoselective methods like asymmetric hydrogenation or organocatalytic alkylation to modify the piperidine core. For example:

  • Introduce fluorinated groups at C2/C6 to probe hydrophobic binding pockets.
  • Use Suzuki-Miyaura coupling for aryl substitutions.
    Validate synthetic routes via 19^{19}F NMR and X-ray crystallography. Purity thresholds (>95%) must be confirmed via HPLC prior to biological testing .

Q. How can in vivo and in vitro data discrepancies in this compound’s neurotoxic mechanisms be resolved?

  • Methodological Answer : Conduct parallel experiments using:

  • In vitro : Voltage-clamp studies on recombinantly expressed human nAChRs.
  • In vivo : Zebrafish larvae behavioral assays (e.g., touch-evoked escape response inhibition).
    Cross-validate with microdialysis measurements of acetylcholine levels in rodent brain regions. Apply Hill coefficient analysis to differentiate competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. Why do reported LD50_{50} values for this compound vary between 5–15 mg/kg in murine models?

  • Methodological Answer : Variability arises from:

  • Administration route : Intraperitoneal vs. oral bioavailability differences.
  • Strain-specific metabolism : C57BL/6 vs. BALB/c mice CYP450 enzyme profiles.
  • Endpoint criteria : Time-to-death vs. respiratory paralysis.
    Standardize protocols using OECD Guidelines 423/425 and report confidence intervals for LD50_{50} .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.